molecular formula C44H61N11O10 B15088996 [des-Arg9]bradykinin

[des-Arg9]bradykinin

Cat. No.: B15088996
M. Wt: 904.0 g/mol
InChI Key: VCEHWDBVPZFHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [des-Arg9]bradykinin typically involves the enzymatic cleavage of bradykinin by carboxypeptidase N, which removes the C-terminal arginine residue . This process can be carried out under controlled laboratory conditions using purified enzymes and specific reaction buffers to ensure the selective cleavage of the peptide bond.

Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology to produce large quantities of the precursor peptide, bradykinin, followed by enzymatic processing to generate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: [des-Arg9]bradykinin primarily undergoes receptor-mediated signaling reactions rather than traditional chemical reactions like oxidation or reduction. It binds to the bradykinin B1 receptor, triggering a cascade of intracellular signaling pathways .

Common Reagents and Conditions: The interaction of this compound with its receptor does not typically involve external reagents. in experimental settings, it may be used in combination with various inhibitors or activators to study its biological effects .

Major Products Formed: The primary product of this compound’s interaction with its receptor is the activation of downstream signaling molecules, such as phospholipase C, protein kinase C, and mitogen-activated protein kinases .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEHWDBVPZFHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861660
Record name N~5~-(Diaminomethylidene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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